1-Decyl-3-methylimidazolium tetrafluoroborate
Description
1-Decyl-3-methylimidazolium tetrafluoroborate (C₁₄H₂₇BF₄N₂, CAS 244193-56-4) is an imidazolium-based ionic liquid (IL) with a decyl alkyl chain and tetrafluoroborate (BF₄⁻) anion. It has a molecular weight of 310.18 and is typically available at ≥96.5% purity . This IL is notable for its surfactant-like behavior, forming micelles in aqueous solutions , and exhibits a melting point below room temperature (m.p. <25°C) . Its viscosity at 25°C is approximately 760 cP, with a density of 1.11 g/cm³ at 19°C and conductivity of 1.27 mS/cm at 30°C .
Applications include use as a lubricant additive due to its solubility in non-polar base oils , a clathrate hydrate inhibitor in drilling fluids , and a coating material for solid-phase microextraction (SPME) fibers . It also interacts with serum albumins, impacting protein stability .
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMDWFYJYXDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047915 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-56-4 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure
Step 1: Formation of 1-Decyl-3-methylimidazolium Halide
- React methylimidazole with decyl bromide or decyl chloride in an organic solvent such as acetonitrile or toluene.
- The reaction is typically carried out under reflux conditions for several hours.
- The product is extracted and purified to obtain 1-decyl-3-methylimidazolium halide.
Step 2: Anion Exchange
- Dissolve the halide salt in water or ethanol.
- Add tetrafluoroboric acid ($$ HBF_4 $$) dropwise under stirring.
- The anion exchange occurs, forming 1-decyl-3-methylimidazolium tetrafluoroborate.
- The ionic liquid is washed with water to remove residual acids and impurities, then dried under vacuum.
Reaction Scheme
$$
\text{C}9\text{H}{19}\text{Br} + \text{C}4\text{H}6\text{N}2 \rightarrow \text{[C}{10}\text{mim]}^+ \text{Br}^-
$$
$$
\text{[C}{10}\text{mim]}^+ \text{Br}^- + HBF4 \rightarrow \text{[C}{10}\text{mim]}^+ \text{BF}4^-
$$
Reaction Conditions
- Temperature: 80–120°C for alkylation.
- Solvent: Acetonitrile or toluene for alkylation; water or ethanol for anion exchange.
- Reaction Time: 6–12 hours.
Direct Synthesis Using Tetrafluoroboric Acid
This method simplifies the process by directly reacting imidazole derivatives with tetrafluoroboric acid in the presence of decyl bromide.
Procedure
- Mix methylimidazole, decyl bromide, and tetrafluoroboric acid in a suitable solvent (e.g., acetonitrile).
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using dichloromethane or ethyl acetate.
- Wash with deionized water and dry under reduced pressure.
Advantages
- Single-step synthesis reduces reaction time.
- High yield of the desired ionic liquid.
Microwave-Assisted Synthesis
Microwave irradiation can accelerate the preparation process by providing rapid heating.
Procedure
- Combine methylimidazole and decyl bromide in a microwave-compatible reactor.
- Subject the mixture to microwave irradiation at a controlled temperature (100–120°C) for a short duration (10–30 minutes).
- Perform anion exchange as described above to introduce the tetrafluoroborate ion.
Advantages
- Significantly reduces reaction time compared to conventional heating.
- Offers better control over reaction parameters.
Analysis of Prepared Compound
The purity and identity of this compound are confirmed through various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms chemical structure and purity (>97%). |
| FTIR Spectroscopy | Identifies functional groups (e.g., $$ BF_4^- $$). |
| Mass Spectrometry | Verifies molecular weight (310.18 g/mol). |
| Thermal Analysis (TGA) | Assesses thermal stability. |
| Viscosity Measurement | Evaluates rheological properties (721 cP at 18°C). |
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form complexes with various metal ions and organic molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Reactions are often carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazolium compounds can be formed.
Complexes: Complexation reactions result in the formation of stable complexes with metal ions or organic molecules.
Scientific Research Applications
Clathrate Hydrate Crystal Inhibition
One of the primary applications of 1-decyl-3-methylimidazolium tetrafluoroborate is as a clathrate hydrate crystal inhibitor in drilling fluids. The presence of hydrate crystals can pose significant challenges in oil and gas extraction; therefore, effective inhibitors are essential.
Case Study:
A study evaluated the effectiveness of this compound in preventing hydrate formation under various conditions. The results indicated that this ionic liquid significantly reduces the rate of hydrate formation compared to conventional inhibitors, demonstrating its potential for use in deep-water drilling operations .
Microextraction Solvent
This compound is also utilized as a microextraction solvent for the determination of synthetic dyes in food and cosmetic products. Its ability to selectively extract specific compounds makes it valuable in analytical chemistry.
Case Study:
Research conducted on the extraction of Brilliant Blue FCF from food samples revealed that this compound provided higher extraction efficiency compared to traditional solvents. This method not only improved sensitivity but also reduced the environmental impact associated with solvent disposal .
Host-Guest Inclusion Complexation
The compound serves as a substrate in host-guest inclusion complexation studies with β-cyclodextrin. This application exploits the ability of ionic liquids to form complexes that can enhance solubility and stability of guest molecules.
Case Study:
A multi-spectroscopic investigation demonstrated that this compound forms stable inclusion complexes with β-cyclodextrin, which can be beneficial for drug delivery systems and improving the bioavailability of pharmaceutical compounds .
Metal Plating and Electropolishing
In the field of materials science, this ionic liquid has been explored for its potential in metal plating and electropolishing processes due to its excellent conductivity and ability to stabilize metal ions.
Data Table: Applications Overview
Environmental Considerations
While this compound has many beneficial applications, it is also essential to consider its environmental impact. Studies have shown varying degrees of toxicity towards aquatic organisms, highlighting the need for careful management when using ionic liquids in industrial processes .
Toxicity Data Table
| Ionic Liquid | EC50 (mg/L) | Toxicity Level |
|---|---|---|
| This compound | 0.204 | Highly toxic |
| 1-Octyl-3-methylimidazolium tetrafluoroborate | 1.3 | Moderately toxic |
| 1-Hexyl-3-methylimidazolium tetrafluoroborate | 37.8 | Practically harmless |
Mechanism of Action
The mechanism of action of 1-decyl-3-methylimidazolium tetrafluoroborate involves its interaction with various molecular targets:
Molecular Targets: It interacts with metal ions, organic molecules, and biological membranes.
Pathways Involved: The imidazolium cation can disrupt the structure of biological membranes, leading to changes in membrane permeability and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Ionic Liquids
Variation in Alkyl Chain Length
Imidazolium-based ILs with varying alkyl chain lengths exhibit distinct physicochemical behaviors:
Key Trends :
- cmc decreases exponentially with increasing alkyl chain length due to enhanced hydrophobic interactions .
- Viscosity decreases with longer chains, improving flow properties .
- Solubility in non-polar media increases with chain length, making C₁₀–C₁₆ ILs suitable for lubricant formulations .
Anion Variation
The choice of anion significantly impacts IL properties. For example:
Key Observations :
- BF₄⁻ vs. Cl⁻ : BF₄⁻ imparts lower melting points and higher hydrophobicity than Cl⁻ .
- PF₆⁻ vs. BF₄⁻ : PF₆⁻-based ILs are more hydrophobic but prone to hydrolysis at high temperatures .
Thermodynamic and Interaction Properties
- Protein Interactions : 1-Decyl-3-MeIm-BF₄ interacts with serum albumins (HSA/BSA) via static quenching and hydrophobic forces, altering protein conformation . Similar ILs like 1-Butyl-3-MeIm-BF₄ show weaker interactions due to shorter alkyl chains .
- Hydrate Inhibition : 1-Decyl-3-MeIm-BF₄ effectively suppresses clathrate hydrate formation in drilling fluids, outperforming shorter-chain analogs like 1-Butyl-3-MeIm-BF₄ .
- Lubrication : Its long alkyl chain enhances solubility in base oils, reducing friction more effectively than 1-Octyl-3-MeIm-BF₄ .
Biological Activity
1-Decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) is an ionic liquid (IL) that has garnered attention for its potential applications in various fields, including biochemistry and environmental science. This article reviews the biological activity of [C10mim][BF4], focusing on its effects on cellular systems, toxicity, and degradation pathways.
This compound has a unique structure that contributes to its properties as an ionic liquid. Its molecular formula is C12H20BF4N2, and it features a decyl alkyl chain attached to a 3-methylimidazolium cation. This structure influences its interactions with biological systems.
Cytotoxicity
Research indicates that [C10mim][BF4] exhibits cytotoxic effects on various cell lines. In studies involving human hepatocarcinoma (QGY-7701) and HepG2 cells, exposure to [C10mim][BF4] resulted in increased oxidative stress and apoptosis, with an effective concentration (EC50) of approximately 360 μM for QGY-7701 cells and 439.46 μM for HepG2 cells after 24 hours of exposure .
Table 1: Cytotoxic Effects of [C10mim][BF4] on Cell Lines
| Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|
| QGY-7701 | 360 | Induction of oxidative stress and apoptosis |
| HepG2 | 439.46 | Mitochondrial disruption and caspase activation |
Impact on Enzyme Activity
The ionic liquid has been shown to affect enzyme stability and activity. For example, it decreases the thermal stability of lysozyme, accelerating amyloid fibrillization in a dose-dependent manner . This suggests that [C10mim][BF4] can disrupt protein function, potentially impacting metabolic processes.
Table 2: Effect of [C10mim][BF4] on Lysozyme Stability
| Concentration (mM) | Effect on Lysozyme Stability |
|---|---|
| 0.5 | Decreased thermal stability |
| 1.0 | Significant acceleration of fibrillization |
Toxicity Studies
Toxicological assessments reveal that [C10mim][BF4] can induce significant changes in liver and kidney function in mammalian models. Acute toxicity studies indicated histopathological changes in the liver following intraperitoneal administration, with an LD50 calculated at 35.7 mg/kg body weight . The kidney was identified as particularly sensitive due to its high oxygen consumption demands during cellular respiration.
Environmental Impact
The degradation pathways of [C10mim][BF4] have been investigated to understand its environmental persistence. Under acidic conditions, it can degrade rapidly, with over 91% degradation achieved within 120 minutes using a micro-electrolysis system . The degradation products include various nitrogenous compounds and fatty acids, which may have further implications for ecological health.
Table 3: Degradation Pathways of [C10mim][BF4]
| Degradation Product | Formation Mechanism |
|---|---|
| N-alkyl formamide | Ring opening and bond breakage |
| Fatty acids (e.g., formic acid) | Decomposition of alkyl formamide |
| Nitrate ions | Resultant from degradation processes |
Case Studies
- Marine Microbial Tolerance : A study isolated marine bacteria capable of degrading imidazolium-based ionic liquids, including [C10mim][BF4]. The bacteria exhibited growth in concentrations exceeding 1 M, highlighting potential bioremediation applications .
- Soil Microbial Community Effects : Another investigation assessed the impact of [C10mim][BF4] on soil enzyme activity and microbial diversity. Results showed that at higher concentrations (5.0 mg/kg and above), enzyme activities were inhibited, leading to altered microbial community structures over a 40-day incubation period .
Q & A
Q. What experimental techniques are recommended for characterizing the physicochemical properties of 1-decyl-3-methylimidazolium tetrafluoroborate?
Key techniques include:
- Optical and electron microscopy for surface morphology analysis of coatings or composite materials .
- Infrared spectroscopy to confirm chemical structure and interactions with analytes or solvents .
- Gas-liquid chromatography (GLC) for measuring activity coefficients at infinite dilution of organic solutes, which informs thermodynamic behavior .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and phase transitions.
- Conductivity and viscosity measurements at controlled temperatures to assess ionic mobility (e.g., σ = ~1.27 mS/cm at 30°C for analogous imidazolium ILs) .
Q. How are activity coefficients at infinite dilution determined for this ionic liquid, and what do they reveal about solute interactions?
Activity coefficients (γ∞) are measured using gas-liquid chromatography (GLC) . A column coated with the ionic liquid is equilibrated with inert carrier gas, and retention times of solutes (e.g., hydrocarbons, alcohols) are analyzed to calculate γ∞. For this compound, Li et al. (2011) reported γ∞ values for pharmaceuticals and hydrophobic compounds, highlighting its selectivity for nonpolar analytes . This data is critical for solvent screening in separation processes.
Q. What are the key physicochemical properties of this compound, and how do they influence its applications?
- Melting point : ~55°C (solid at room temperature) .
- Viscosity (η) : High viscosity (~760 cP at 20°C for analogous ILs) affects mass transfer in extraction processes .
- Conductivity (σ) : Moderate ionic mobility (~1.27 mS/cm at 30°C) supports use in electrochemical applications .
- Density (ρ) : ~1.11 g/cm³ at 19°C, relevant for phase-separation efficiency .
Advanced Research Questions
Q. How can computational methods optimize the selection of this compound for CO₂ capture?
- Computer-aided molecular design (CAMD) integrates group contribution (GC) models and UNIFAC to predict CO₂ solubility and thermophysical properties .
- Multi-objective optimization balances CO₂ absorption capacity, viscosity, and process economics. Chong et al. identified this IL as optimal due to strong CO₂-IL interactions via computational screening .
- Disjunctive programming enables simultaneous solvent and process design, minimizing energy costs in carbon capture systems .
Q. What experimental design strategies improve the extraction efficiency of SPME fibers coated with this ionic liquid?
- Response surface methodology (RSM) optimizes variables: extraction time (15–60 min), temperature (25–60°C), and desorption conditions .
- Direct-immersion mode enhances recovery of hydrophobic pharmaceuticals (e.g., diclofenac, naproxen) with detection limits as low as 0.023 μg/mL .
- Validation via HPLC-DAD ensures precision (<15% RSD) and accuracy in real-world samples (e.g., tap water) .
Q. How does this compound perform as a gas hydrate inhibitor in drilling fluids?
- Evaluated via high-pressure rheometry and crystal growth inhibition tests , it disrupts hydrogen-bonding networks in hydrate-forming systems (e.g., methane/water) .
- Performance depends on alkyl chain length: The decyl group provides steric hindrance, reducing hydrate nucleation rates by >50% compared to shorter-chain analogs .
Q. What contradictions exist in reported thermophysical data for this ionic liquid, and how can they be resolved?
- Viscosity and conductivity values vary across studies due to impurities (e.g., water content) and measurement conditions (e.g., temperature control) .
- Standardized protocols (e.g., drying under vacuum, Karl Fischer titration for water removal) are essential for reproducibility.
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
